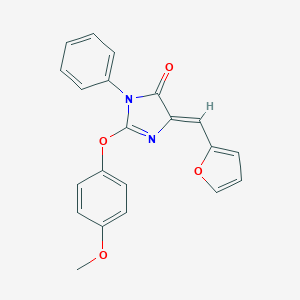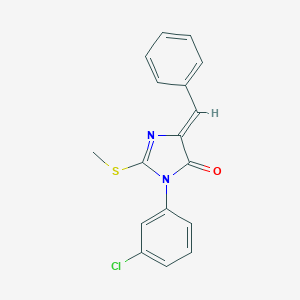![molecular formula C10H9N2O3+ B295974 2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium, also known as Ac-DEAD, is a chemical compound used in scientific research for its ability to selectively modify RNA molecules. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, as well as its biochemical and physiological effects. In
Wirkmechanismus
2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium modifies RNA molecules through a specific mechanism that involves the formation of a covalent bond between the diazonium group and the RNA molecule. This modification results in the formation of a stable adduct that can be used to study the function of the modified RNA molecule. The mechanism of action of this compound has been extensively studied and characterized, making it a valuable tool for RNA research.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for RNA research. Studies have shown that this compound does not significantly affect RNA stability or function, and does not interfere with cellular processes. This makes this compound an ideal tool for studying RNA structure and function in a cellular context.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to selectively modify RNA molecules, allowing for the study of specific RNA molecules and their function. Additionally, this compound is easy to synthesize and has a high yield and purity, making it a cost-effective tool for RNA research. However, one limitation of this compound is its potential for off-target effects, which can result in the modification of unintended RNA molecules. This can be mitigated through careful experimental design and the use of appropriate controls.
Zukünftige Richtungen
There are several future directions for research involving 2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium. One potential direction is the development of new methods for the selective modification of RNA molecules using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, this compound could be used in combination with other RNA-modifying compounds to study the function of complex RNA molecules and RNA-protein interactions. Overall, this compound is a valuable tool for RNA research, with several potential applications and future directions for research.
Synthesemethoden
2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium is synthesized through a specific method that involves the reaction of 4-acetoxyphenylacetic acid with sodium nitrite and hydrochloric acid. This reaction produces the diazonium salt, which is then treated with sodium acetate to yield this compound. The synthesis method for this compound has been extensively studied and optimized, resulting in a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium is primarily used in scientific research for its ability to selectively modify RNA molecules. This compound can be used to introduce site-specific modifications into RNA, which can then be used to study the function of specific RNA molecules. This compound has been used in a variety of research applications, including the study of RNA structure and function, RNA-protein interactions, and RNA splicing.
Eigenschaften
Molekularformel |
C10H9N2O3+ |
|---|---|
Molekulargewicht |
205.19 g/mol |
IUPAC-Name |
2-(4-acetyloxyphenyl)-2-oxoethanediazonium |
InChI |
InChI=1S/C10H9N2O3/c1-7(13)15-9-4-2-8(3-5-9)10(14)6-12-11/h2-5H,6H2,1H3/q+1 |
InChI-Schlüssel |
HIZYOESVHJRGCC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C[N+]#N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-iodo-6-methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzonitrile](/img/structure/B295892.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)



![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)


